molecular formula C6H7ClIN B057061 2-Chloro-1-methylpyridinium iodide CAS No. 14338-32-0

2-Chloro-1-methylpyridinium iodide

Cat. No. B057061
CAS RN: 14338-32-0
M. Wt: 255.48 g/mol
InChI Key: ABFPKTQEQNICFT-UHFFFAOYSA-M
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Description

Synthesis Analysis

2-Chloro-1-methylpyridinium iodide has been identified as a coupling reagent in peptide synthesis, with its use leading to the synthesis of different peptides. It reacts without racemization when used with urethan-protected amino acids, although fragment condensation requires N-Hydroxysuccinimide (Keese, Khalaf, Grambow, Grundke, & Rimpler, 1985).

Molecular Structure Analysis

The molecular geometry of 2-Chloro-1-methylpyridinium iodide has been studied using density functional theory (DFT) and compared with experimental data. In crystals, N-methyl and ethoxycarbonyl groups are disordered in two orientations. The iodide anion interacts electrostatically with the positively charged pyridinium nitrogen atom and via weak CH⋯I(-) hydrogen bonds (Barczyński et al., 2013).

Chemical Reactions and Properties

2-Chloro-1-methylpyridinium iodide reacts rapidly and quantitatively with thiol groups in the presence of triethylamine, leading to the production of 2-alkyl(aryl)thio-1-methylpyridinium iodide and hydrogen chloride. The excess of triethylamine is back-titrated with hydrochloric acid (Bald, 1980).

Physical Properties Analysis

Studies of 2-Chloro-1-methylpyridinium iodide include investigations of its spectroscopic properties, such as FTIR and Raman spectra. These studies are consistent with its molecular structure and provide insights into its physical properties (Barczyński et al., 2013).

Chemical Properties Analysis

Its chemical properties have been explored through various reactions, such as its interaction with active methylene compounds, revealing insights into its chemoselectivity and molecular orbital calculations (Fujita et al., 2007).

Scientific Research Applications

  • Peptide Synthesis : It is used as a coupling reagent in peptide synthesis, facilitating the synthesis of peptides with protected di- and trifunctional amino acids. This reagent allows for reactions free of racemization, especially with urethan-protected amino acids (Keese et al., 1985).

  • Acidimetric Determination of Thiol Groups : It reacts rapidly and quantitatively with thiol groups in the presence of triethylamine, leading to the formation of 2-alkyl(aryl)thio-1-methylpyridinium iodide and hydrogen chloride. This reaction is useful for the analytical determination of thiol groups (Bald, 1980).

  • Nucleophilic Substitution Reactions : The kinetics and mechanism of its nucleophilic substitution reactions with different phenols have been studied, providing insights into reaction order, Bronsted coefficients, and activation parameters (Kabir et al., 2004).

  • Study of Molecular Structure and Conformation : It has been studied using various methods like NMR, FTIR, Raman, X-ray diffraction, and DFT to understand its molecular geometry and spectroscopic properties (Barczyński et al., 2013).

  • Reactions with Active Methylene Compounds : Its reactions with active methylene compounds have been explored, showing unique chemoselectivity and providing insights into molecular orbital calculations (Fujita et al., 2007).

  • Modification of Insulin : It has been used to modify insulin at specific residues, leading to the isolation of insulin analogues with altered biological activities (Drewes et al., 1979).

  • Conversion of Aldoximes to Nitriles : It acts as a dehydrating agent to convert various types of aldoximes into nitriles under mild conditions (Lee et al., 2004).

  • Synthesis of N-Methoxy-N-Methylamides : It is used as a coupling agent in the conversion of carboxylic acids to their corresponding N-methoxy-N-methylamides, a reaction that proceeds without racemization (Sibi et al., 1995).

  • Study in Electrophilic Chlorination : It has shown utility in electrophilic chlorination methods for various compounds, demonstrating its potential in industrial applications (Wang et al., 2016).

  • Tissue Engineering : In tissue engineering, it has been used to cross-link gelatin films for creating cell support membranes, showing improved biodegradability and cytocompatibility (Yeh et al., 2011).

Safety And Hazards

2-Chloro-1-methylpyridinium iodide causes skin irritation and serious eye irritation. It may cause respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area. In case of contact with skin or eyes, wash with plenty of soap and water .

Future Directions

2-Chloro-1-methylpyridinium iodide is a promising reagent in organic synthesis, particularly for the activation of the hydroxy group of alcohols and carboxylic acids. Its use in the synthesis of various organic compounds suggests potential for further applications in the field .

Relevant papers have been analyzed in the respective sections .

properties

IUPAC Name

2-chloro-1-methylpyridin-1-ium;iodide
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InChI

InChI=1S/C6H7ClN.HI/c1-8-5-3-2-4-6(8)7;/h2-5H,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

ABFPKTQEQNICFT-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=CC=C1Cl.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H7ClIN
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DSSTOX Substance ID

DTXSID6022260
Record name 2-Chloro-1-methylpyridinium iodide
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Molecular Weight

255.48 g/mol
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Physical Description

Nearly colorless or pale yellow solid; [Merck Index] Yellow hygroscopic powder; [Acros Organics MSDS]
Record name 2-Chloro-1-methylpyridinium iodide
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Product Name

2-Chloro-1-methylpyridinium iodide

CAS RN

14338-32-0
Record name 2-Chloro-1-methylpyridinium iodide
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Synthesis routes and methods

Procedure details

The N-carboxypropylsubstituted cyanine dye 2a (0.6080 g, 0.00131 mole) and merocyanine dye 2b (0.371 g, 0.001 mole) were sonicated in 700 mL of dry dichloromethane at room temperature under argon for 2.5 hr to produce a very fine suspension. Tributylamine (1.143 g, 1.47 mL, 0.0062 mole) and 4-(dimethylamino)pyridine (DMAP) (0.0366 g, 0.0003 mole) were added successively to the reaction mixture and sonicated for another 2 min. Then 2-chloro-1-methylpyridinium iodide (0.7921 g, 0.0031 mole) was added to the reaction mixture all at once and the resulting reaction mixture was sonicated for an additional 5 hr at room temperature. As the reaction progressed, the mixture turned from deep yellow to deep orange and finally became nearly homogeneous. The solvent was removed completely on a rotary evaporator with the water bath temperature kept below 40° C. The orange-colored thick residue was triturated with anhydrous ether (100 mL) and a few drops of dichioromethane. The insoluble crude product was collected on a sintered glass funnel, washed with anhydrous ether (2×25 mL) and air dried. The yield was 1.80 g, 0.855g in excess of the theoretical yield because of the presence of unreacted 2-chloro-1-methylpyridinium iodide and tributylammonium hydrochloride. These materials were removed by sonicating the crude solid material in 50 mL of distilled water for 5 min and collecting the insoluble binary dye, which now weighed 0.9586 g (ca 100% yield) after drying in a vacuum oven at 40° C. Two more batches were prepared under the same reaction conditions. Crude products from each batch, after water treatment, were combined for further purification by flash column chromatography. The first purification on flash grade silica gel was done by eluting with tetrahydrofuran. About 3.0 g of crude material gave 1.2 g of cleaner product. Its TLC indicated a small amount of starting merocyanine. The whole amount was coated on 10 g of regular column grade silica gel in 100 mL of dichloromethane. The dry coat, which was obtained after removing the solvent, was loaded on 60 g of flash column grade silica gel. It was eluted with a 98:2 mixture of diclilorometliane and 2-propanol with the application of 5-10 lbs pressure of nitrogen gas. The first fraction (purple) and second fraction (light brownish yellow) were discarded. The third fraction, which was obtained from a brownish red band portion on the column, was evaporated on a rotary evaporator while the water bath temperature was kept below 40° C. The residue was triturated with anhydrous ether (200 mL), then collected by filtration, washed with anhydrous ether and air dried. The yield was 0.375 g. An ionogram showed it to be a cationic dye. Infrared, 1HNMR, and field desorption mass spectrophotollietric measurements were consistent with the proposed structure. The dye had a λmax of 414 nm (MeOH) with εmax of 12.97×104 (dihydrate). Elemental analysis: Calcd for C40 H38Cl2N5O6S2I·2H2O: C, 48.84; H, 4.2; N, 7.10; S, 6.50. Found: C, 48.70; H, 3.9; N, 6.80; S, 6.60.
[Compound]
Name
cyanine
Quantity
0.608 g
Type
reactant
Reaction Step One
Quantity
0.371 g
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One
Quantity
1.47 mL
Type
reactant
Reaction Step Two
Quantity
0.0366 g
Type
catalyst
Reaction Step Two
Quantity
0.7921 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Chloro-1-methylpyridinium iodide
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2-Chloro-1-methylpyridinium iodide

Citations

For This Compound
1,470
Citations
JJ Young, KM Cheng, TL Tsou, HW Liu… - Journal of Biomaterials …, 2004 - Taylor & Francis
In order to obtain much slower biodegradable films, which are often required for biomedical applications, we have developed a series of studies on heterogeneous cross-linking of …
Number of citations: 56 www.tandfonline.com
G Chwatko, E Bald - Talanta, 2000 - Elsevier
… The essential steps in the assay include derivatization of cysteine via thiol group with 2-chloro-1-methylpyridinium iodide (CMPI), separation of the formed cysteine S-pyridinium …
Number of citations: 235 www.sciencedirect.com
M Yeh, Y Liang, K Cheng, NT Dai, C Liu, J Young - Polymer, 2011 - Elsevier
… In this study, we found that 2-chloro-1-methylpyridinium iodide (CMPI) is an effective zero-length cross-linker of gelatin, and showed a superior activation ability of carboxylic acid …
Number of citations: 42 www.sciencedirect.com
H Huang, N Iwasawa, T Mukaiyama - Chemistry Letters, 1984 - journal.csj.jp
CHEMISTRY LETTERS, pp. 1465-1466, 1984. (C) The Chemical Society of Japan 1984 s-Lactam compounds have long been attracting much Page 1 CHEMISTRY LETTERS, pp. 1465-1466 …
Number of citations: 99 www.journal.csj.jp
A Awwal, M Kabir, M Enamullah, D Hossain… - 2001 - nopr.niscpr.res.in
Rate constants for the S N 2Ar reactions of 2-chloro-1-methylpyridinium iodide with MeNH 2 , EtNH 2 , PrNH 2, BuNH 2, Me 2 NH and Et 2 NH in water, at 1mol dm -3 constant ionic …
Number of citations: 3 nopr.niscpr.res.in
MV Mal'shakova, DV Belykh - Journal of Porphyrins and …, 2022 - World Scientific
… 15 of the chlorin macrocycle with a primary or secondary amide group at position 13 through the formation of an imide bond under the action of 2-Chloro-1-methylpyridinium iodide; the …
Number of citations: 2 www.worldscientific.com
K Lee, SB Han, EM Yoo, SR Chung, H Oh… - Synthetic …, 2004 - Taylor & Francis
… Various (aliphatic, aromatic, and heterocyclic aromatic) types of aldoximes were converted into the corresponding nitriles in good to excellent yields using 2‐chloro‐1‐methylpyridinium …
Number of citations: 26 www.tandfonline.com
NSY Abdolla, TYM Aeyad, FI El-Dossiki - Journal of the Iranian Chemical …, 2023 - Springer
… A comprehensive analysis of the transport properties of solutions of three pyridinium-based ionic liquids, 2-chloro-1-methylpyridinium iodide [o-mpy][I]; 3-chloro-1-methylpyridinium …
Number of citations: 0 link.springer.com
MK Yeh, YM Liang, CS Hu, KM Cheng… - Journal of …, 2012 - Taylor & Francis
… We prepared a novel porous gelatin (GEL) sponge which was cross-linked (CL) with a zero-length crosslinker of 2-chloro-1-methylpyridinium iodide (CMPI), and compared CPMI with 1-…
Number of citations: 9 www.tandfonline.com
M Kabir, A Awwal, D Hossain, NK Bizly - 2004 - nopr.niscpr.res.in
The kinetics and mechanism of nucleophilic substitution reactions 2-chloro-1-methylpyridinium iodide (PI) with different phenols have been studied spectrophotometrically. The …
Number of citations: 4 nopr.niscpr.res.in

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